2-Methoxy-6-methyl-4-phenyl-quinazoline

Adenosine Receptor Pharmacology Structure-Affinity Relationships Quinazoline Urea Derivatives

2-Methoxy-6-methyl-4-phenyl-quinazoline is a research intermediate built on a privileged 4-phenylquinazoline kinase inhibitor scaffold. Its distinct 2-methoxy and 6-methyl substitution pattern provides unique electronic and steric properties, enabling exploration of novel chemical space for kinase-targeted drug discovery and adenosine A3 receptor modulation. This compound is ideal for medicinal chemistry programs seeking to expand SAR beyond commercially exhausted substitution patterns. Procurement is strictly for R&D use as a foundational building block for synthesizing novel, derivatized analogs.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
Cat. No. B5621022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-methyl-4-phenyl-quinazoline
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)OC
InChIInChI=1S/C16H14N2O/c1-11-8-9-14-13(10-11)15(18-16(17-14)19-2)12-6-4-3-5-7-12/h3-10H,1-2H3
InChIKeyDTUSRJSYXKDFQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 36 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility15.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-6-methyl-4-phenyl-quinazoline: Chemical Profile and Procurement Considerations


2-Methoxy-6-methyl-4-phenyl-quinazoline is a quinazoline derivative with the molecular formula C16H14N2O and molecular weight 250.3 g/mol . This compound features a fused bicyclic quinazoline core with a methoxy substituent at the 2-position, a methyl group at the 6-position, and a phenyl ring at the 4-position. The substitution pattern suggests potential utility as a scaffold for kinase inhibitor development, though published biological characterization remains limited. The compound is primarily available from chemical suppliers as a research intermediate rather than as a validated pharmacological agent.

Critical Substitution Constraints for 2-Methoxy-6-methyl-4-phenyl-quinazoline in SAR and Medicinal Chemistry


Quinazoline derivatives cannot be substituted interchangeably due to pronounced structure-activity relationship (SAR) sensitivity to substitution patterns. Evidence from quinazoline SAR studies demonstrates that the 2-methoxy and 6-methyl groups confer distinct electronic and steric properties that influence biological target engagement [1]. Specifically, electron-donating substituents at the 2-position (such as methoxy) can modulate adenosine A3 receptor binding [2], while 6-position modifications alter kinase selectivity profiles [3]. 2-Phenylquinazolinones show distinct potency from 2-methylquinazolinones in PARP inhibition, with 4'-substituents further modulating activity [4]. The unique combination of 2-methoxy, 6-methyl, and 4-phenyl substitution in this compound prevents direct functional equivalence with other quinazoline analogs.

Comparative Differentiation of 2-Methoxy-6-methyl-4-phenyl-quinazoline: Evidence-Based Assessment


2-Methoxy Substituent Modulation of Adenosine A3 Receptor Binding Affinity Relative to Unsubstituted Analogs

In a systematic SAR analysis of quinazoline urea derivatives targeting the human adenosine A3 receptor, electron-donating substituents at the 2-position, specifically methyl and methoxy groups, significantly increased receptor affinity compared to unsubstituted or electron-withdrawing analogs [1]. While the specific target compound was not directly evaluated, the 2-methoxy substitution pattern aligns with structural features conferring enhanced adenosine A3 receptor engagement. The methoxy group provides both electron-donating capacity and potential hydrogen-bonding interactions absent in hydrogen-substituted or electron-withdrawing analogs.

Adenosine Receptor Pharmacology Structure-Affinity Relationships Quinazoline Urea Derivatives

Comparative PARP Inhibitory Activity of 2-Phenyl vs. 2-Methyl Quinazolinones

In a systematic evaluation of quinazolinone PARP inhibitors, 2-phenylquinazolinones demonstrated marginally lower potency compared to the corresponding 2-methylquinazolinones. However, the introduction of an electron-donating or electron-withdrawing 4'-substituent on the 2-aryl ring invariably increased PARP inhibitory potency [1]. The target compound features a 2-methoxy group (rather than a 2-phenyl substituent) and a 4-phenyl ring, representing a distinct substitution architecture from the evaluated series.

PARP Inhibition DNA Repair Quinazolinone SAR

Structural Differentiation from 6-Methoxy-2-methylquinazoline: Impact of 4-Phenyl Substitution

2-Methoxy-6-methyl-4-phenyl-quinazoline (MW 250.3) differs structurally from the simpler analog 6-methoxy-2-methylquinazoline (MW 174.20) by the addition of a 4-phenyl substituent. This additional aromatic ring increases molecular weight by 76.1 Da, introduces an additional aromatic pharmacophore element, and creates a distinctly different three-dimensional binding topology. The 4-phenyl group provides potential π-stacking interactions and hydrophobic contacts absent in the simpler analog.

Quinazoline Scaffold Diversity Kinase Inhibitor Design Chemical Library Construction

Kinase Inhibition Potential Inferred from 4-Phenylquinazoline Scaffold SAR

The 4-phenylquinazoline scaffold has been extensively validated as a privileged structure for kinase inhibitor development. Patent literature demonstrates that 4-phenylquinazoline derivatives exhibit potent inhibition of ErbB receptor tyrosine kinases and other kinase families [1]. In the PI3Kδ inhibitor series, 6-benzamide containing 4-phenylquinazoline derivatives achieved IC50 values as low as 17 nM [2]. The target compound shares the core 4-phenylquinazoline architecture but with distinct 2-methoxy and 6-methyl substitution.

Kinase Inhibition Tyrosine Kinase Quinazoline Derivatives

Recommended Research Applications for 2-Methoxy-6-methyl-4-phenyl-quinazoline Based on Structural Evidence


Scaffold for Kinase-Focused Chemical Library Construction

The 4-phenylquinazoline core is a validated privileged structure for kinase inhibitor development, with demonstrated activity against ErbB receptor tyrosine kinases and PI3Kδ (IC50 values as low as 17 nM) [1]. 2-Methoxy-6-methyl-4-phenyl-quinazoline provides a distinct substitution pattern on this scaffold, with the 2-methoxy and 6-methyl groups offering unique electronic and steric properties. This compound serves as a foundational building block for synthesizing novel kinase-targeted analogs through further derivatization at positions 5, 7, or 8, or via functionalization of the phenyl ring. Procurement is justified for medicinal chemistry programs seeking to expand kinase-targeted chemical space beyond commercially exhausted substitution patterns.

Adenosine A3 Receptor Antagonist Lead Optimization

SAR analysis of quinazoline urea derivatives established that electron-donating substituents (methyl, methoxy) at the 2-position significantly increase adenosine A3 receptor binding affinity [2]. The 2-methoxy substitution pattern in this compound aligns with this affinity-enhancing feature. The 6-methyl and 4-phenyl groups provide additional vectors for modulating receptor subtype selectivity and physicochemical properties. This compound is appropriate for medicinal chemistry campaigns targeting adenosine A3 receptor modulation for therapeutic applications in inflammation, cardiovascular disease, or neuroprotection.

Comparative Quinazoline SAR Investigation

This compound enables systematic investigation of how 2-methoxy and 6-methyl substitution impacts biological activity relative to other quinazoline derivatives. The unique combination of substituents addresses a gap in current SAR literature, where most studies focus on either 2-substituted or 6-substituted derivatives in isolation. Procurement is indicated for research groups conducting comprehensive quinazoline SAR studies to map the interplay between multiple substitution sites on target engagement and downstream pharmacology.

Chemical Probe Development for Target Identification

The 4-phenylquinazoline scaffold is associated with diverse kinase inhibition profiles [1]. This compound's distinct substitution pattern offers potential as a starting point for developing chemical probes to interrogate kinase selectivity and off-target effects. The compound's structural features may confer differential binding to specific kinase ATP-binding pockets, making it valuable for chemoproteomics and target deconvolution studies in cellular contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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